ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate
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Overview
Description
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is a complex organic compound with a unique structure that includes an isoquinoline core, methoxy groups, and an ethanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Ethanoate Moiety: The ethanoate group can be introduced through esterification reactions, typically using ethyl chloroformate or ethyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethanoate moiety, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to active sites, modulating the activity of enzymes or receptors involved in various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Ethyl 2-chloro-2-(hydroxyimino)acetate
- Ethyl cyanohydroxyiminoacetate
Uniqueness
Ethyl (2Z)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)(hydroxyimino)ethanoate is unique due to its combination of an isoquinoline core with methoxy groups and an ethanoate moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H22N2O5 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetate |
InChI |
InChI=1S/C17H22N2O5/c1-6-24-16(20)15(19-21)14-11-8-13(23-5)12(22-4)7-10(11)9-17(2,3)18-14/h7-8,21H,6,9H2,1-5H3/b19-15- |
InChI Key |
RHUWZHLNFKEDCQ-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
Origin of Product |
United States |
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